molecular formula C18H19IN2O3S B5124148 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

Cat. No. B5124148
M. Wt: 470.3 g/mol
InChI Key: MQYMVRUPLPPICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It is a small molecule inhibitor of the protein known as bromodomain-containing protein 4 (BRD4), which is involved in gene transcription.

Mechanism of Action

The mechanism of action of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves inhibition of the activity of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. This protein is involved in the regulation of gene transcription by binding to acetylated histones and recruiting other proteins to the transcriptional machinery. By inhibiting the activity of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide can disrupt the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide have been studied extensively in vitro and in vivo. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In addition, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments is its specificity for 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. This allows researchers to study the effects of inhibiting this particular protein without affecting other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. In addition, researchers are exploring the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Finally, there is interest in studying the effects of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide on other diseases that are characterized by dysregulated gene transcription, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves a series of chemical reactions. The starting material is 4-iodobenzoic acid, which is converted into 4-iodobenzoyl chloride by reaction with thionyl chloride. The resulting compound is then reacted with 4-(1-piperidinylsulfonyl)aniline to form the final product. The yield of this reaction is reported to be around 50-60%.

Scientific Research Applications

4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been the subject of extensive scientific research due to its potential applications in various fields. It has been shown to have anti-cancer properties by inhibiting the activity of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, which is involved in the regulation of gene transcription. In addition, it has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

4-iodo-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O3S/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)25(23,24)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYMVRUPLPPICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

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